molecular formula C12H11ClN2O4 B2377656 N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE CAS No. 1428358-48-8

N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE

Cat. No.: B2377656
CAS No.: 1428358-48-8
M. Wt: 282.68
InChI Key: VROUWGUMBDKMQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-Chloro-2-methoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This synthetic small molecule features a core amide bond linkage between a 5-chloro-2-methoxyphenyl group and a 3-methoxy-1,2-oxazole (isoxazole) carboxamide moiety. The amide functional group is a critical pharmacophore in many biologically active molecules and approved drugs, valued for its ability to participate in key hydrogen-bonding interactions with biological targets . Compounds with this structural motif are frequently explored as bioisosteres, where the amide bond is replaced with other functional groups to fine-tune the properties of a lead compound, potentially leading to increased potency, enhanced selectivity, or improved metabolic stability . The integration of the isoxazole ring, a common heterocycle in pharmaceuticals, further contributes to the compound's potential as a scaffold for developing novel therapeutic agents. Researchers may investigate this compound as a building block in the synthesis of more complex molecules or as a core structure in screening libraries to identify new modulators of protein function. Its specific research applications are derived from its molecular structure, which is analogous to other documented compounds studied for their interactions with biological targets such as enzymes and receptors . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O4/c1-17-9-4-3-7(13)5-8(9)14-12(16)10-6-11(18-2)15-19-10/h3-6H,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROUWGUMBDKMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NO2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE typically involves several steps. One common synthetic route includes the reaction of 5-chloro-2-methoxyaniline with appropriate reagents to introduce the isoxazole and carboxamide functionalities. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro group in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to N-(5-chloro-2-methoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide exhibit significant antiviral properties. For instance, derivatives of oxazole have shown effectiveness against a range of viruses, including the hepatitis C virus and various strains of influenza. The structure of oxazole derivatives allows them to interact with viral proteins, inhibiting their replication.

Case Study: Antiviral Efficacy

A study published in MDPI highlighted the antiviral activity of synthesized oxazole derivatives against Tobacco Mosaic Virus (TMV), where certain compounds demonstrated an EC50 value significantly lower than standard antiviral agents . This suggests that similar compounds could be explored for their potential against other viral pathogens.

Anticancer Properties

The compound's structural characteristics make it a candidate for anticancer drug development. Research indicates that oxazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: In Vitro Studies

In vitro studies have shown that oxazole derivatives can effectively target cancer cell lines, leading to reduced cell viability and increased rates of apoptosis. For example, certain derivatives exhibited IC50 values in the micromolar range against various cancer types, indicating their potential as therapeutic agents .

Anti-inflammatory Effects

Compounds containing oxazole rings have been reported to possess anti-inflammatory properties. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Research Insights

Studies have demonstrated that certain oxazole derivatives can inhibit pro-inflammatory cytokines and enzymes, suggesting their utility in treating conditions such as arthritis and other inflammatory disorders . Further research is needed to elucidate the precise mechanisms involved.

Neuroprotective Effects

Emerging evidence suggests that oxazole derivatives may also exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanistic Studies

Research indicates that these compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress-induced damage. Such findings underscore the need for further exploration into their potential as neuroprotective agents .

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-(5-CHLORO-2-METHOXYPHENYL)-3-METHOXY-1,2-OXAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(5-chloro-2-hydroxyphenyl)-acetamide: This compound shares the chloro-substituted phenyl group but differs in the functional groups attached to the phenyl ring.

    N-(5-chloro-2-methoxyphenyl)benzene sulfonamide: This compound has a similar phenyl group but includes a sulfonamide moiety instead of the isoxazole carboxamide.

    Tris(5-chloro-2-methoxyphenyl)antimony dicarboxylates: These compounds feature multiple chloro-methoxyphenyl groups coordinated to an antimony center.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(5-Chloro-2-methoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H12ClNO3
  • Molecular Weight : 241.67 g/mol
  • Melting Point : 92 °C
  • Water Solubility : 250 mg/L at 22°C
  • Predicted Boiling Point : 396.2 ± 37.0 °C

Biological Activity Overview

The compound belongs to a class of heterocyclic compounds known for their varied biological activities. Research indicates that derivatives of oxazole, particularly those substituted with halogens and methoxy groups, exhibit significant pharmacological effects.

Anticancer Activity

  • Mechanism of Action : Compounds containing oxazole rings have demonstrated inhibitory effects on several cancer cell lines by inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of cyclooxygenases (COX) and histone deacetylases (HDAC) .
  • Case Studies :
    • A study reported that derivatives of oxazole exhibited IC50 values ranging from 1.143 µM to 9.27 µM against various cancer cell lines, indicating potent anticancer properties .
    • A particular derivative showed selective cytotoxicity against renal cancer cells, highlighting the potential for targeted cancer therapies .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects:

  • Mechanism : The compound inhibits the activity of COX enzymes, which play a crucial role in the inflammatory process .
  • Research Findings : In vitro studies have shown that this class of compounds can reduce pro-inflammatory cytokine production significantly.

Comparative Biological Activity Table

Activity TypeMechanism of ActionIC50 ValuesReferences
AnticancerInduces apoptosis; inhibits HDAC and COX1.143 µM - 9.27 µM
Anti-inflammatoryInhibits COX enzymesNot specified
AntiviralInhibitory effects on viral replication mechanismsNot specified

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives:

  • Synthesis Techniques : Various synthetic routes have been developed to modify the oxazole structure to enhance biological activity .
  • Biological Screening : Comprehensive screening against multiple cell lines has identified promising candidates for further development .

Q & A

What are the optimal synthetic pathways for N-(5-chloro-2-methoxyphenyl)-3-methoxy-1,2-oxazole-5-carboxamide, and how can reaction yields be maximized?

Methodological Answer:
The synthesis typically involves cyclization and acylation steps to construct the oxazole core and attach substituents. Key strategies include:

  • Microwave-assisted synthesis to accelerate reactions and improve efficiency, as demonstrated in oxazole derivatives (e.g., reduced reaction time from hours to minutes) .
  • Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to enhance selectivity and yield during coupling reactions .
  • Temperature control (0–5°C for acylation; reflux for cyclization) to minimize side products .
    Optimization should include real-time monitoring via TLC or HPLC to track intermediate formation .

How can advanced spectroscopic techniques elucidate the structural conformation of this compound?

Methodological Answer:

  • NMR Spectroscopy : Assign peaks for methoxy (δ 3.8–4.0 ppm) and oxazole protons (δ 6.5–7.5 ppm), with NOESY to confirm spatial proximity of substituents .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between the oxazole ring and substituted phenyl groups, critical for understanding bioactive conformations .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₂H₁₀ClN₂O₄) with <2 ppm error .

What methodologies are recommended for assessing metabolic stability and biotransformation pathways in preclinical models?

Methodological Answer:

  • In Vivo Models : Administer the compound to rodents (e.g., Wistar rats) and collect plasma/urine samples. Acidify samples immediately to prevent degradation, as instability in plasma is common in carboxamide derivatives .
  • LC-MS/MS Metabolite Identification : Compare retention times and fragmentation patterns with synthetic standards to identify hydrolysis products (e.g., cleavage of the oxazole ring or methoxy groups) .
  • Enzyme Incubation Studies : Use liver microsomes to evaluate CYP450-mediated metabolism .

How can molecular docking studies predict interactions with biological targets like PAR-2 receptors?

Methodological Answer:

  • Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors at the oxazole ring, hydrophobic regions near chloro-methoxy groups) using tools like Schrödinger’s Phase .
  • Docking Protocols : Employ Glide or AutoDock Vina to simulate binding poses in PAR-2’s active site. Validate with MD simulations to assess stability of ligand-receptor complexes .
  • Binding Free Energy Calculations : Use MM-GBSA to rank derivatives by predicted affinity, prioritizing compounds with ΔG < −8 kcal/mol .

What strategies resolve discrepancies in biological activity between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure bioavailability, half-life, and tissue distribution to identify poor in vivo exposure despite potent in vitro activity .
  • Metabolite Screening : Test major metabolites (e.g., hydrolyzed oxazole products) for off-target effects .
  • Dose-Response Correlation : Conduct in vivo efficacy studies (e.g., anti-inflammatory assays in formaldehyde edema models) at multiple doses to establish therapeutic windows .

What chemical modifications enhance the pharmacological profile while retaining the core structure?

Methodological Answer:

  • Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve metabolic stability .
  • Oxazole Ring Functionalization : Replace the methoxy group with sulfonamide or triazole moieties to enhance target affinity, as seen in analogous compounds .
  • Prodrug Design : Mask the carboxamide as an ester to improve oral bioavailability .

How should analytical assays be developed for quantifying this compound in biological matrices?

Methodological Answer:

  • Sample Stabilization : Acidify plasma/urine to pH 2–3 with formic acid to prevent degradation .
  • LC-MS/MS Quantification : Use a C18 column with a gradient of acetonitrile/0.1% formic acid. Monitor transitions for the parent ion (e.g., m/z 297 → 154) and metabolites .
  • Validation Parameters : Assess precision (<15% RSD), accuracy (85–115%), and lower limit of quantification (LLOQ <1 ng/mL) per FDA guidelines .

What experimental designs are critical for evaluating the compound’s reactivity under varying conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base) to identify degradation pathways .
  • Kinetic Analysis : Use HPLC to track reaction rates for oxidation (e.g., KMnO₄-mediated conversion of methoxy to carboxyl groups) .
  • Stability Profiling : Store samples at −80°C with desiccants to prevent moisture-induced hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.